N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
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Overview
Description
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C19H19F3N4O3 and its molecular weight is 408.381. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has been conducted to evaluate the antimicrobial potential of compounds within the same family as N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide. Studies like those by Abdel-rahman, Bakhite, & Al-Taifi (2002) have synthesized and tested derivatives for their in vitro antimicrobial activities, highlighting the potential for these compounds to contribute to new antimicrobial agents.
Drug Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of related antineoplastic tyrosine kinase inhibitors have been studied in clinical trials, as seen in the work by Gong, Chen, Deng, & Zhong (2010). This research offers insights into how similar compounds are metabolized in the human body, aiding in the development of safer and more effective therapeutic agents.
Synthesis and Chemical Analysis
The synthesis of novel chemical structures derived from similar compounds has been extensively explored. For example, Ukhin, Suponitsky, Shepelenko, Belousova, Popova, & Borodkin (2015) reported on the synthesis of complex structures through cascade transformations, demonstrating the versatility and potential applications of these molecules in developing new chemical entities.
Biological Activity and Drug Development
The exploration of biological activities and the development of potential drug candidates have been central to the research on compounds related to this compound. Studies such as those by Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram (2013) have investigated the inhibitory activities of related compounds against specific biological targets, contributing valuable information to the field of drug discovery.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with a variety of proteins, particularly those with binding sites for aromatic and heterocyclic compounds .
Mode of Action
Based on its structural similarity to other pyrimidinamine derivatives, it may act as an inhibitor or modulator of its target proteins . The trifluoromethyl group and the piperidinyl moiety could potentially enhance binding affinity and selectivity .
Pharmacokinetics
The presence of the trifluoromethyl group and the piperidinyl moiety could potentially influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Given its structural features, it may exert inhibitory effects on its target proteins, leading to downstream cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as this can influence the ionization state of the compound and its target proteins .
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3/c20-19(21,22)15-10-16(24-11-23-15)26-6-4-12(5-7-26)25-18(27)13-2-1-3-14-17(13)29-9-8-28-14/h1-3,10-12H,4-9H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLGOWDATOBYNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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